what is Z-Gly-Gly-Phe-OH
what is Z-Gly-Gly-Phe-OH
An In-Depth Technical Guide to Z-Gly-Gly-Phe-OH for Researchers and Drug Development Professionals
Abstract
N-α-benzyloxycarbonyl-glycyl-glycyl-L-phenylalanine, commonly abbreviated as Z-Gly-Gly-Phe-OH, is a cornerstone tripeptide derivative in modern biochemical and pharmaceutical research. Its unique chemical architecture, featuring a selectively removable N-terminal protecting group and a C-terminal residue favored by numerous proteases, endows it with remarkable versatility. This guide provides a comprehensive overview of Z-Gly-Gly-Phe-OH, moving beyond basic descriptions to deliver field-proven insights into its practical applications. We will explore its fundamental physicochemical properties, its critical role as a building block in synthetic peptide chemistry, its utility as a substrate in enzyme kinetics, and its conceptual linkage to advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs). This document is designed to serve as a practical resource for scientists, offering detailed protocols and the causal reasoning behind experimental choices to empower robust and reliable research.
Core Molecular Profile and Handling
Z-Gly-Gly-Phe-OH is an N-terminally protected tripeptide. The benzyloxycarbonyl (Z or Cbz) group provides a stable, yet cleavable, shield for the N-terminal amine, while the free carboxyl group at the C-terminal phenylalanine allows for subsequent chemical modifications, primarily peptide bond formation.[1] This structure makes it an ideal intermediate for the controlled, stepwise synthesis of more complex peptides.[1][2]
Physicochemical Characteristics
A thorough understanding of a reagent's properties is the foundation of reproducible science. The key characteristics of Z-Gly-Gly-Phe-OH are summarized below.
| Property | Details | Source |
| Chemical Name | N-benzyloxycarbonyl-glycyl-glycyl-L-phenylalanine | [1] |
| Synonyms | Cbz-Gly-Gly-Phe-OH, Z-Glycylglycylphenylalanine | [1] |
| Molecular Formula | C₂₁H₂₃N₃O₆ | N/A |
| Molecular Weight | 413.43 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water | [1] |
| Storage | Store at 2–8°C in a tightly sealed container, protected from light and moisture | [1] |
Critical Handling and Storage Protocols
The integrity of Z-Gly-Gly-Phe-OH is paramount for successful experimentation. As a Senior Application Scientist, I emphasize that improper storage is a frequent source of experimental failure.
Storage of Solid Compound: The compound is hygroscopic and light-sensitive. It must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at the recommended temperature of 2–8°C to maintain its chemical integrity.[1] For long-term storage, -20°C is advisable.
Preparation and Storage of Stock Solutions:
-
Causality: Peptides in solution, especially at non-optimal pH, are susceptible to hydrolysis. Repeated freeze-thaw cycles can lead to degradation and precipitation. Therefore, preparing and storing stock solutions correctly is a self-validating step for any subsequent protocol.
-
Protocol:
-
Select an appropriate solvent based on experimental needs. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[1]
-
Warm the vial of Z-Gly-Gly-Phe-OH to room temperature before opening to minimize moisture condensation.
-
Weigh the required amount of peptide in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10-50 mM). Use of an ultrasonic bath can aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[3] Avoid repeated freeze-thaw cycles.
-
Application in Peptide Synthesis
The primary utility of Z-Gly-Gly-Phe-OH lies in its role as a protected peptide fragment for building larger, more complex peptide sequences. The Z-group is stable to the basic conditions often used for Fmoc-group removal, making it an orthogonal protecting group in complex synthetic strategies.
The Logic of N-Terminal Protection
In peptide synthesis, the controlled, sequential addition of amino acids is essential. The Z-group on the N-terminus of Z-Gly-Gly-Phe-OH prevents the molecule's N-terminal amine from reacting during the activation and coupling of its C-terminal carboxyl group to the amine of another amino acid or peptide. This ensures that the peptide chain is extended only at the desired position, preventing oligomerization and side-product formation.
Caption: Workflow for peptide elongation using Z-Gly-Gly-Phe-OH.
Protocol: Solution-Phase Peptide Coupling
This protocol describes a standard procedure for coupling Z-Gly-Gly-Phe-OH to an amino acid ester (e.g., H-Leu-OMe).
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Expertise & Causality: The choice of coupling reagent (e.g., HCTU) and base (e.g., DIEA) is critical. HCTU is a highly efficient activator, minimizing racemization. DIEA is a non-nucleophilic base, preventing unwanted side reactions with the activated ester. The reaction is performed in an anhydrous polar aprotic solvent like DMF to ensure all reactants remain in solution and water does not hydrolyze the activated intermediate.
Methodology:
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Dissolution: Dissolve 1.0 equivalent of Z-Gly-Gly-Phe-OH in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Activation: Add 1.0 equivalent of HCTU and 2.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the solution. Stir at 0°C for 15-20 minutes. This pre-activation step generates the active ester intermediate.
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Coupling Partner Addition: In a separate flask, dissolve 1.1 equivalents of the amine component (e.g., H-Leu-OMe·HCl) in DMF, neutralizing the HCl salt with 1.1 equivalents of DIEA.
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Coupling Reaction: Add the neutralized amine solution to the activated peptide solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed.
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Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry (MS), and NMR.[4]
Utility in Enzymology as a Protease Substrate
Z-Gly-Gly-Phe-OH is a valuable tool for studying protease activity. It is a known substrate for endopeptidases such as pepsin and thermolysin.[3] The related dipeptide, Z-Gly-Phe, is a classic substrate for the exopeptidase Carboxypeptidase A (CPA), which preferentially cleaves peptide bonds adjacent to C-terminal aromatic or bulky aliphatic residues.[5][6][7] Due to this specificity, Z-Gly-Gly-Phe can also be used in assays to probe the activity of CPA and similar enzymes.[6]
Principle of Enzymatic Hydrolysis
Proteases catalyze the hydrolysis of the peptide bond between specific amino acid residues. In the case of Z-Gly-Gly-Phe-OH, an endopeptidase might cleave the Gly-Phe bond, while an exopeptidase like CPA would cleave the Gly-Phe bond to release phenylalanine. The rate of product formation (e.g., release of Phenylalanine or Z-Gly-Gly) is directly proportional to the enzyme's activity under substrate-saturating conditions.
Caption: Enzymatic cleavage of Z-Gly-Gly-Phe-OH by a model protease.
Protocol: HPLC-Based Protease Activity Assay
This protocol provides a robust, self-validating method to quantify protease activity by directly measuring substrate consumption and product formation.
-
Trustworthiness: Direct measurement of both substrate and product by a high-resolution technique like HPLC provides an internal validation of the results. The appearance of the product peak should directly correlate with the disappearance of the substrate peak, confirming the mass balance of the reaction.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 for Carboxypeptidase A).
-
Substrate Stock: Prepare a 10 mM stock solution of Z-Gly-Gly-Phe-OH in DMSO.
-
Enzyme Solution: Prepare a stock solution of the protease in assay buffer at a concentration suitable for detectable cleavage within a reasonable timeframe (e.g., 1 µM). Store on ice.
-
-
Reaction Setup:
-
For a 100 µL final reaction volume, create a master mix containing the assay buffer and substrate. For a final substrate concentration of 200 µM, add 2 µL of the 10 mM stock to 88 µL of buffer.
-
Pre-incubate the master mix at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation and Time Points:
-
Initiate the reaction by adding 10 µL of the enzyme solution to the pre-warmed master mix.
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic reaction in the aliquot by adding it to 90 µL of a quench solution (e.g., 10% Acetic Acid or 1% Trifluoroacetic Acid, TFA). This acidic solution denatures the enzyme, instantly stopping the reaction.
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm for the aromatic rings).
-
The substrate (Z-Gly-Gly-Phe-OH) and products (e.g., Z-Gly-Gly and Phe) will have distinct retention times.
-
-
Data Quantification:
-
Integrate the peak areas for the substrate and one of the products at each time point.
-
Generate a standard curve for the product to convert peak area to concentration.
-
Plot product concentration versus time. The initial linear portion of this curve represents the initial reaction velocity (V₀).
-
Conceptual Relevance in Drug Discovery
While Z-Gly-Gly-Phe-OH is primarily a research tool, the unprotected Gly-Gly-Phe sequence is highly relevant in the design of sophisticated drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).
ADCs are a class of targeted therapies composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker.[8] The linker's role is to keep the payload attached to the antibody in circulation and to release it upon reaching the target cell. The Gly-Gly-Phe sequence can be incorporated into protease-cleavable linkers.[][10]
Mechanism of Action:
-
The ADC binds to a specific antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized by the cell, typically into endosomes and then lysosomes.
-
The lysosomal environment is rich in proteases, such as cathepsins, which recognize and cleave specific peptide sequences.
-
The Gly-Gly-Phe sequence is designed to be efficiently cleaved by these lysosomal proteases.[]
-
Cleavage of the linker liberates the cytotoxic payload inside the target cell, leading to cell death while minimizing exposure to healthy tissues.[]
Caption: Mechanism of a protease-cleavable ADC using a GGF linker.
References
-
Geokas, M. C., Rinderknecht, H., Brodrick, J. W., & Largman, C. (1978). Determination of pancreatic carboxypeptidase A in human blood serum. Clinica Chimica Acta, 83(1-2), 1-8. Retrieved February 9, 2026, from [Link]
-
Mock, W. L., & Tsay, J. T. (1989). A thioamide substrate of carboxypeptidase A. Journal of the American Chemical Society, 111(12), 4467-4472. Retrieved February 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Glycyl-L-phenylalanine. PubChem Compound Database. Retrieved February 9, 2026, from [Link]
-
Brik, A., et al. (2016). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]
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Deng, C., et al. (2024). Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. Frontiers in Chemistry, 12. Retrieved February 9, 2026, from [Link]
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Wikipedia. (n.d.). Amino acid. Retrieved February 9, 2026, from [Link]
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Agredo, P., et al. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. ACS Biomaterials Science & Engineering, 9(2), 978-987. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). Aminoacyl tRNA synthetase. Retrieved February 9, 2026, from [Link]
-
Northwestern University. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research. Retrieved February 9, 2026, from [Link]
-
National Institutes of Health. (2009). Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways. PMC. Retrieved February 9, 2026, from [Link]
-
Auld, D. S., & Vallee, B. L. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 28(25), 9579-9585. Retrieved February 9, 2026, from [Link]
Sources
- 1. Z-Gly-Gly-Phe-OH - SRIRAMCHEM [sriramchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of pancreatic carboxypeptidase A in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A thioamide substrate of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | ADC Linker | 1599440-20-6 | Invivochem [invivochem.com]
